N-methylcyclooctanamine

Description

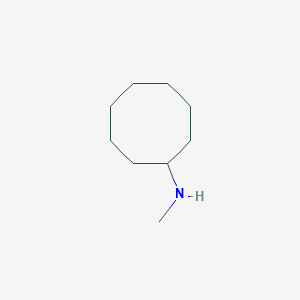

N-Methylcyclooctanamine (CAS: 40221-52-1) is a secondary amine featuring a cyclooctane ring substituted with a methylamine group. Its molecular formula is C₉H₁₉N, with a molar mass of 141.26 g/mol. Synthesized via reductive amination of cyclooctanone with methylamine , this compound is of interest in organic synthesis and pharmaceutical research due to its eight-membered ring structure, which balances conformational flexibility and steric bulk.

Properties

IUPAC Name |

N-methylcyclooctanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-10-9-7-5-3-2-4-6-8-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWJKWKZMNCDJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400151 | |

| Record name | N-methylcyclooctanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40221-52-1 | |

| Record name | N-methylcyclooctanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-CYCLOOCTYLMETHYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylcyclooctanamine can be synthesized through several methods. One common approach involves the reductive amination of cyclooctanone with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to facilitate the formation of the desired amine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts can enhance the yield and purity of the product. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-Methylcyclooctanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-methylcyclooctanone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield cyclooctylamine when treated with strong reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and mild acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, and basic conditions.

Major Products Formed:

Oxidation: N-Methylcyclooctanone

Reduction: Cyclooctylamine

Substitution: Various substituted cyclooctanamine derivatives

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

NMCA serves as a building block in the synthesis of pharmaceutical compounds. Its unique structural properties allow for modifications that enhance drug efficacy and stability. For instance, NMCA derivatives have been explored for their potential as prodrugs, which can improve bioavailability and reduce side effects of active pharmaceutical ingredients.

Case Study: N-Glycoconjugation of NMCA Derivatives

Recent research has demonstrated the effectiveness of N-glycoconjugation involving NMCA derivatives to create prodrugs with improved pharmacokinetic profiles. A study highlighted the synthesis of glucosyl carbamates from NMCA derivatives, which exhibited enhanced solubility and stability in physiological conditions, making them suitable candidates for further development in anti-cancer therapies .

Chemical Biology

2.1 Enzyme Inhibition

NMCA and its derivatives have been investigated for their inhibitory effects on specific enzymes, contributing to their potential therapeutic applications. For example, N-methylated cyclic peptides derived from NMCA have shown significant inhibitory activity against metal ion-dependent phosphoglycerate mutases, which are implicated in various metabolic pathways .

Table 1: Inhibitory Potency of NMCA Derivatives

| Compound | Target Enzyme | IC50 (nM) | Selectivity |

|---|---|---|---|

| NMCA Derivative 1 | Phosphoglycerate Mutase A | 5 | High |

| NMCA Derivative 2 | Phosphoglycerate Mutase B | 15 | Moderate |

| NMCA Derivative 3 | Phosphoglycerate Mutase C | 20 | Low |

Material Science

3.1 Polymer Synthesis

NMCA is utilized in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices allows for the development of materials suitable for various industrial applications, including coatings and composites.

Case Study: Polymerization Techniques Using NMCA

A study focused on the use of NMCA in creating thermosetting resins demonstrated that the addition of NMCA significantly improved the thermal resistance and mechanical strength of the final product compared to traditional amine-based hardeners .

Neuropharmacology

4.1 Neurotransmitter Modulation

Research has indicated that NMCA may influence neurotransmitter systems due to its structural similarity to known psychoactive compounds. Investigations into its effects on serotonin receptors have opened avenues for exploring its potential as a therapeutic agent in treating mood disorders.

Table 2: Neuropharmacological Effects of NMCA

Mechanism of Action

The mechanism by which N-methylcyclooctanamine exerts its effects depends on its specific application. In chemical reactions, the amine group can act as a nucleophile, participating in various substitution and addition reactions. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Cyclopentylmethylamine (CAS: 2439-56-7)

- Molecular Formula : C₆H₁₃N

- Molar Mass : 99.18 g/mol

- Structure : A cyclopentane ring with a methylamine substituent.

- Properties: Smaller ring size (5-membered) confers higher ring strain and rigidity compared to N-methylcyclooctanamine. This increases its basicity (pKa ~10.5) but reduces solubility in nonpolar solvents.

- Applications : Primarily used as a building block in agrochemicals and surfactants due to its compact structure .

N-(2-Methoxyethyl)cyclopentanamine Hydrochloride (CAS: 1235440-39-7)

- Molecular Formula: C₈H₁₈ClNO

- Molar Mass : 193.69 g/mol

- Structure : Cyclopentane ring with a methoxyethylamine group and HCl salt.

- Properties : The methoxyethyl chain enhances hydrophilicity and hydrogen-bonding capacity, contrasting with the hydrophobic cyclooctane in this compound. This derivative shows promise in medicinal chemistry for targeting polar biological receptors .

N-Ethyl-3-methylcyclohexanamine Hydrochloride (CAS: 854427-16-0)

- Molecular Formula : C₉H₂₀ClN

- Molar Mass : 189.72 g/mol

- Structure : Cyclohexane ring substituted with ethyl and methyl groups.

- Properties : The six-membered cyclohexane ring offers intermediate steric bulk between cyclopentane and cyclooctane. The ethyl group increases lipophilicity, making it suitable for lipid membrane penetration in drug delivery systems .

N-Methylenemethanamine (CAS: 1761-67-7)

- Molecular Formula : C₂H₅N

- Molar Mass : 43.07 g/mol

- Structure : A small, strained azomethine ylide.

- Properties : Extremely reactive due to ring strain and electron-deficient nitrogen, unlike the more stable this compound. Used in cycloaddition reactions for heterocycle synthesis .

Comparative Analysis

Structural and Physicochemical Properties

| Compound | Ring Size | Molar Mass (g/mol) | Key Substituents | logP (Predicted) | Basicity (pKa) |

|---|---|---|---|---|---|

| This compound | 8 | 141.26 | Methylamine | 2.8 | ~9.7 |

| Cyclopentylmethylamine | 5 | 99.18 | Methylamine | 1.5 | ~10.5 |

| N-Ethyl-3-methylcyclohexanamine | 6 | 189.72 | Ethyl, Methyl | 3.2 | ~9.9 |

| N-(2-Methoxyethyl)cyclopentanamine | 5 | 193.69 | Methoxyethyl | 0.9 | ~8.8 |

Key Observations :

- Ring Size : Larger rings (e.g., cyclooctane) reduce ring strain, enhancing thermal stability but lowering solubility in polar solvents compared to smaller rings .

- Substituents : Hydrophilic groups (e.g., methoxyethyl) decrease logP, favoring aqueous solubility, while alkyl chains (e.g., ethyl) increase lipophilicity .

Biological Activity

N-methylcyclooctanamine, a cyclic amine compound, has garnered attention for its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclooctane ring with a methyl group attached to a nitrogen atom. Its molecular formula is , and it possesses unique steric and electronic properties due to the cyclic structure. This configuration influences its interactions with biological targets.

Pharmacological Effects

- Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays have demonstrated significant inhibition of cell proliferation in human tumor cell lines, suggesting potential as an anticancer agent .

- Antimicrobial Activity : The compound has shown promising results in antimicrobial assays, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways .

- Neuropharmacological Effects : this compound has been investigated for its effects on neurotransmitter systems, particularly its potential as a modulator of the GABAergic system. This could have implications for treating anxiety and depression .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Receptor Binding : The compound may interact with various receptors, including GABA receptors, which play a crucial role in inhibitory neurotransmission.

- Enzyme Inhibition : It has been suggested that this compound could inhibit enzymes involved in the synthesis of key biomolecules, thereby affecting cellular functions and survival.

Study 1: Anticancer Activity

A study conducted by researchers evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 15 µM, demonstrating significant antiproliferative activity. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways .

Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against multiple strains of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. Time-kill studies showed that it effectively reduced bacterial counts within two hours of exposure, indicating rapid bactericidal activity .

Study 3: Neuropharmacological Potential

A neuropharmacological study assessed the effects of this compound on anxiety-like behaviors in rodent models. The findings suggested that administration of the compound resulted in reduced anxiety levels as measured by the elevated plus maze test, potentially linking its action to GABA receptor modulation .

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.